

# Spectroscopic Profile of N-Methylcyclohexylamine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **N-Methylcyclohexylamine**

Cat. No.: **B046574**

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Methylcyclohexylamine**, a secondary aliphatic amine used as a building block in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

## Data Presentation

The quantitative spectroscopic data for **N-Methylcyclohexylamine** is summarized in the tables below for easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
2.40	s	3H	N-CH <sub>3</sub>
2.15	br. s	1H	N-H
1.87	m	2H	Cyclohexyl CH <sub>2</sub> (axial, adjacent to N)
1.70	m	2H	Cyclohexyl CH <sub>2</sub> (equatorial, adjacent to N)
1.25-1.03	m	7H	Cyclohexyl CH and CH <sub>2</sub>

**<sup>13</sup>C NMR (Carbon-13 NMR)**

Chemical Shift ( $\delta$ ) ppm	Assignment
58.49	CH-N
33.25	N-CH <sub>3</sub>
32.84	Cyclohexyl CH <sub>2</sub>
26.06	Cyclohexyl CH <sub>2</sub>
24.94	Cyclohexyl CH <sub>2</sub>

**Infrared (IR) Spectroscopy**

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
3299	N-H stretch
3021	C-H stretch (cyclohexyl)
2905	C-H stretch (cyclohexyl)
2871	C-H stretch (methyl)
1489	C-H bend (cyclohexyl)
1312	C-N stretch
871	N-H wag
775	C-H rock (cyclohexyl)

## Mass Spectrometry (MS)

m/z	Ion
113	[M] <sup>+</sup>
98	[M - CH <sub>3</sub> ] <sup>+</sup>
84	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> or [C <sub>6</sub> H <sub>12</sub> ] <sup>+</sup>
70	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
56	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> or [C <sub>3</sub> H <sub>6</sub> N] <sup>+</sup>
44	[C <sub>2</sub> H <sub>6</sub> N] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **N-Methylcyclohexylamine**.

## NMR Spectroscopy

**Sample Preparation:** A sample of **N-Methylcyclohexylamine** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl<sub>3</sub>, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

#### Instrumentation and Data Acquisition:

- Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

- $^1\text{H}$  NMR:

- Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Acquisition Time: 3.98 s
  - Spectral Width: 8255 Hz

- $^{13}\text{C}$  NMR:

- Pulse Program: zgpg30
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Acquisition Time: 1.36 s
  - Spectral Width: 24038 Hz

## Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat **N-Methylcyclohexylamine** is prepared between two potassium bromide (KBr) plates.[1]

#### Instrumentation and Data Acquisition:

- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a DTGS detector.

- Method: Transmission.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16.
- Background: A background spectrum of the clean KBr plates is recorded prior to the sample analysis.

## Mass Spectrometry (MS)

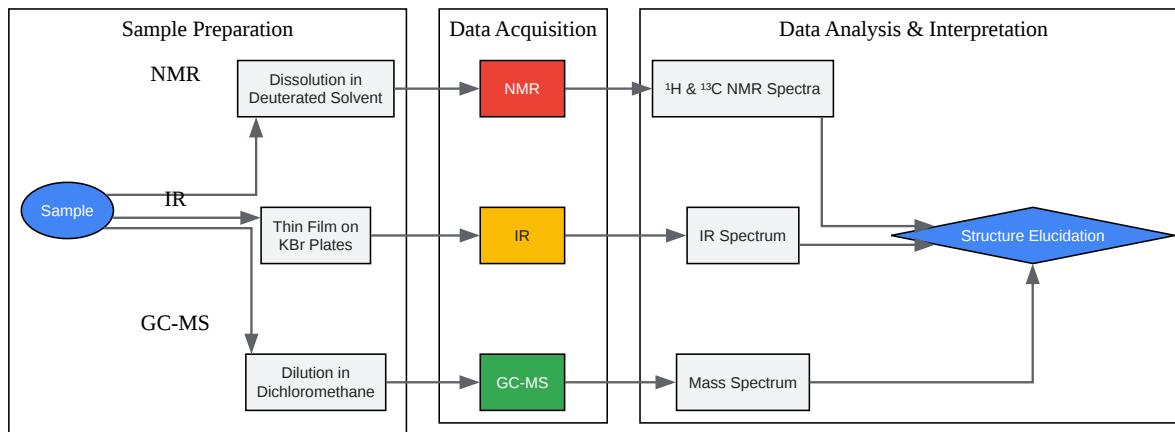
**Sample Introduction and Ionization:** The analysis is performed using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A dilute solution of **N-Methylcyclohexylamine** in dichloromethane is injected into the GC.

### Instrumentation and Data Acquisition:

- GC Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Inlet Temperature: 250 °C.
- Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.
- MS Ion Source Temperature: 230 °C.
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-300.

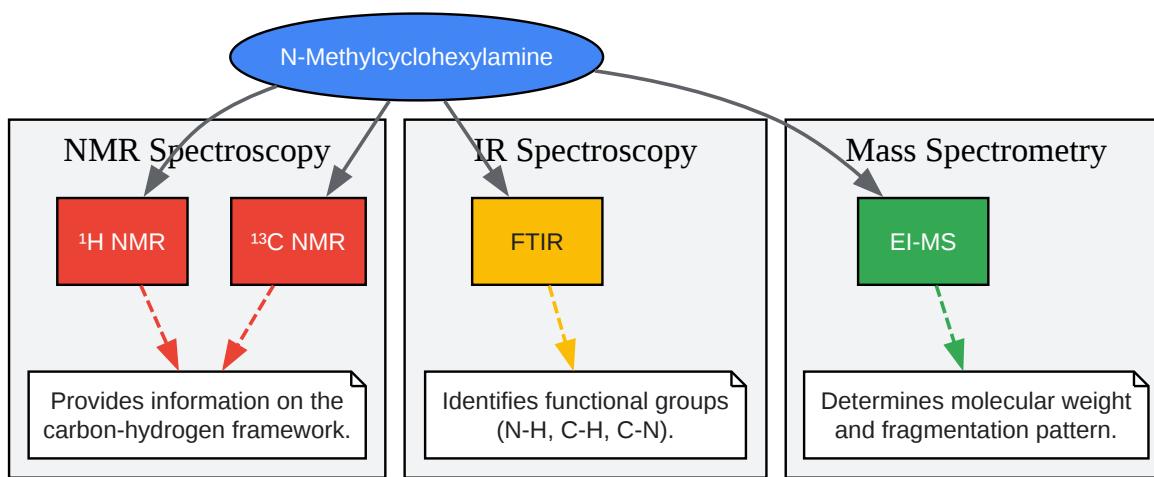
## Visualization of Spectroscopic Analysis

The following diagrams illustrate the logical relationships in the spectroscopic analysis of **N-Methylcyclohexylamine**.



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Caption: Experimental workflow for the spectroscopic analysis of **N-Methylcyclohexylamine**.



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Caption: Relationship between spectroscopic techniques and the structural information they provide.

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## References

- 1. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
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